molecular formula C17H12N4 B12492352 6-[(E)-1H-indol-3-yldiazenyl]quinoline

6-[(E)-1H-indol-3-yldiazenyl]quinoline

Cat. No.: B12492352
M. Wt: 272.30 g/mol
InChI Key: VFKNFMWSJNJDGT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-[(E)-1H-Indol-3-yldiazenyl]quinoline is a synthetic azo compound designed for pharmaceutical and biological research, integrating the privileged indole and quinoline heterocycles into a single molecular framework. This structure is of significant interest in medicinal chemistry, as both the indole and quinoline motifs are frequently found in compounds with diverse biological activities. The core indole structure is a key component of many natural alkaloids and is known to play a role in bacterial processes, including potential interactions with regulatory proteins and biofilm formation . The quinoline scaffold is a well-established privileged structure in drug discovery, forming the basis of agents with documented antibacterial, antifungal, antitumor, and antioxidant properties . The specific diazenyl (azo) linker in this compound is a functional group characteristic of Schiff base-like ligands, which are extensively investigated for their ability to coordinate metal ions and their resulting enhanced pharmacological profiles, including antimicrobial and cytotoxic effects . Primary research applications for this compound are anticipated in the fields of antibacterial and anticancer agent development. Based on the activities of its structural analogs, it may be investigated for activity against challenging pathogens such as Staphylococcus aureus (including methicillin-resistant MRSA strains) and Mycobacterium tuberculosis . Furthermore, the structural features suggest potential for evaluating cytotoxic activity against various human cancer cell lines, as both indole and quinoline derivatives have demonstrated potent antiproliferative effects in scientific studies . The compound's mechanism of action is likely multifaceted and requires empirical validation but may involve the inhibition of specific bacterial target enzymes, such as those involved in the stringent response (e.g., (p)ppGpp synthetases), or interaction with cellular targets in cancer cells, potentially through enzyme inhibition or interference with DNA synthesis . This product is intended for research purposes in a controlled laboratory environment only. It is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this compound with appropriate safety precautions.

Properties

Molecular Formula

C17H12N4

Molecular Weight

272.30 g/mol

IUPAC Name

1H-indol-3-yl(quinolin-6-yl)diazene

InChI

InChI=1S/C17H12N4/c1-2-6-16-14(5-1)17(11-19-16)21-20-13-7-8-15-12(10-13)4-3-9-18-15/h1-11,19H

InChI Key

VFKNFMWSJNJDGT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)N=NC3=CC4=C(C=C3)N=CC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[(1E)-2-(1H-indol-3-yl)diazen-1-yl]quinoline typically involves the coupling of an indole derivative with a quinoline derivative. One common method is the diazotization of an indole compound followed by its reaction with a quinoline derivative under acidic conditions. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale diazotization reactions, followed by purification steps such as recrystallization or chromatography. The scalability of the synthesis process is crucial for its application in pharmaceutical manufacturing, where large quantities of the compound may be required.

Chemical Reactions Analysis

Types of Reactions

6-[(1E)-2-(1H-indol-3-yl)diazen-1-yl]quinoline can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.

    Reduction: Reduction reactions can convert the azo group to an amine group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.

    Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic or basic conditions.

Major Products

The major products formed from these reactions include various substituted indole and quinoline derivatives, which can have different biological activities and chemical properties.

Scientific Research Applications

6-[(1E)-2-(1H-indol-3-yl)diazen-1-yl]quinoline has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-[(1E)-2-(1H-indol-3-yl)diazen-1-yl]quinoline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. The exact pathways involved can vary depending on the specific biological context and the nature of the target.

Comparison with Similar Compounds

Chloroquine and Hydroxychloroquine

  • Structure: Quinoline substituted at the 4-position with a piperazine (chloroquine) or piperazine-oxazine hybrid (hydroxychloroquine) side chain .
  • Key Differences: Unlike 6-[(E)-1H-indol-3-yldiazenyl]quinoline, these antimalarial drugs lack an azo group and instead utilize basic side chains for lysosomotropic activity.

Bedaquiline and Antitubercular Quinolines

  • Structure: Bedaquiline features a quinoline core with a bulky diarylquinoline side chain at the 3-position, optimizing mycobacterial ATP synthase inhibition .
  • Key Differences: The bulky substituents in bedaquiline enhance membrane permeability and target specificity, whereas the planar azo-indole system in 6-[(E)-1H-indol-3-yldiazenyl]quinoline favors DNA interaction .

Triazolo-Pyridazine-Quinoline Hybrids (e.g., PF-4254644)

  • Structure: Quinoline substituted at the 6-position with triazolo-pyridazine groups, as in the c-Met inhibitor PF-4254644 .
  • Key Differences : The triazolo-pyridazine moiety improves metabolic stability but reduces potency compared to azo-indole systems, which may offer stronger π-π stacking .

Benzoquinoline Derivatives

  • Structure: Benzo[c]quinoline or benzo[f]quinoline fused systems with polycyclic skeletons .
  • Key Differences: Fused systems enhance DNA intercalation but limit synthetic flexibility. The azo-indole substituent in 6-[(E)-1H-indol-3-yldiazenyl]quinoline allows modular functionalization .

Pharmacological Activities

Anticancer Activity

  • 6-[(E)-1H-Indol-3-yldiazenyl]quinoline: Predicted to intercalate into DNA via its planar azo-indole system, similar to benzoquinoline derivatives .
  • Imidazo[4,5-f]quinolines: Show antimicrobial activity but lack the DNA-binding efficiency of azo-linked systems .

Antiviral Activity

  • 6-[(E)-1H-Indol-3-yldiazenyl]quinoline: The azo group may mimic hydrazide-containing anti-HIV quinolines (e.g., (Z)-N-(3,4-dihydroxybenzylidene)quinoline-6-carboxyhydrazide), which inhibit viral reverse transcriptase .
  • Comparisons : Hydrazide derivatives show stronger hydrogen-bonding interactions with viral enzymes, whereas azo groups prioritize stacking interactions .

Antimicrobial Activity

  • 6-[(E)-1H-Indol-3-yldiazenyl]quinoline: Limited direct evidence, but related azo-quinolines are known for biofilm disruption.
  • Comparisons: Imidazo[4,5-f]quinolines: Broad-spectrum antimicrobials with moderate potency .

Data Table: Key Comparisons

Compound Class Substituent/Feature Biological Activity Key Findings/Advantages Limitations Reference
6-[(E)-1H-Indol-3-yldiazenyl]quinoline 6-position azo-indole Anticancer (predicted) Planar structure for DNA intercalation Stability under redox conditions
Chloroquine 4-position piperazine Antimalarial Lysosomotropic action Limited anticancer efficacy
Benzo[f]quinolines Fused polycyclic system Anticancer, Topo II inhibition Dual mechanism (DNA binding, enzyme inhibition) Synthetic complexity
PF-4254644 (Triazolo-Pyridazine) 6-position triazolo-pyridazine c-Met inhibition (anticancer) High selectivity, metabolic stability Reduced potency vs. azo systems
Imidazo[4,5-f]quinolines Fused imidazole ring Antimicrobial Broad-spectrum activity Moderate DNA-binding ability

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